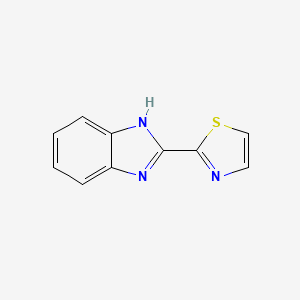

Benzimidazole, 2-(2-thiazolyl)-

Description

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. openaccessjournals.comlongdom.org These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique chemical and physical properties to the molecules. openaccessjournals.comontosight.ai The immense structural diversity and functional versatility of heterocyclic compounds have established them as indispensable tools in numerous scientific disciplines. openaccessjournals.com In medicinal chemistry, a vast number of approved drugs feature heterocyclic motifs, highlighting their critical role in the development of therapeutic agents. ijraset.comijsrtjournal.com Their applications extend beyond pharmaceuticals into agrochemicals, materials science, and catalysis. openaccessjournals.comlongdom.orgijpsr.com The ability to synthesize a wide array of heterocyclic structures allows chemists to fine-tune molecular properties, leading to the creation of novel compounds with tailored functions. openaccessjournals.com

Benzimidazole (B57391), a bicyclic aromatic compound, consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. chemicalbook.comnih.gov This structural framework is a prominent pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ijpcbs.comscholarsresearchlibrary.com Benzimidazoles are known to exhibit a broad spectrum of biological activities. nih.govijpcbs.comnih.gov The benzimidazole ring system is relatively stable but can undergo various chemical modifications, allowing for the synthesis of a diverse library of derivatives. ijpcbs.com

Thiazole (B1198619) is a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom. numberanalytics.comwikipedia.org This ring system is also a key component in many biologically active molecules, including the essential vitamin thiamine (B1217682) (B1). wikipedia.org The presence of both sulfur and nitrogen atoms in the thiazole ring confers distinct reactivity and electronic properties. numberanalytics.compharmaguideline.com Thiazole and its derivatives are known to possess a range of pharmacological properties. ontosight.ainumberanalytics.compharmaguideline.com

Historical Context of Benzimidazole-Thiazole Conjugates in Chemical Synthesis

The synthesis of molecules that incorporate both benzimidazole and thiazole rings, known as benzimidazole-thiazole conjugates, represents a strategic approach in medicinal chemistry to develop compounds with potentially enhanced or novel biological activities. researchgate.net The rationale behind creating such hybrid structures is that the combined pharmacophores may lead to synergistic effects or interact with multiple biological targets. researchgate.net

The first synthesis of the parent benzimidazole was reported in 1872. scholarsresearchlibrary.com The discovery of thiazole dates back to the late 19th century. numberanalytics.com Over the decades, extensive research has been dedicated to synthesizing derivatives of both individual heterocycles. The deliberate coupling of these two important heterocyclic systems is a more recent development, driven by the continuous search for new therapeutic agents. researchgate.net Synthetic strategies to create benzimidazole-thiazole conjugates often involve multi-step reactions, starting from readily available benzimidazole and thiazole precursors. nih.govmdpi.com Researchers have explored various synthetic methodologies to efficiently construct these hybrid molecules, including condensation reactions and multi-component reactions. nih.govnih.gov

Scope and Research Focus on Benzimidazole, 2-(2-thiazolyl)-

This article focuses specifically on the chemical compound Benzimidazole, 2-(2-thiazolyl)- . This particular conjugate features a thiazole ring directly attached to the 2-position of the benzimidazole nucleus. The primary research interest in this molecule and its derivatives lies in the exploration of their potential biological activities. wisdomlib.org Studies have investigated the synthesis, characterization, and evaluation of these compounds for various therapeutic applications. researchgate.netwisdomlib.org The structural elucidation of these compounds is typically achieved through modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). wisdomlib.orgnih.gov

The research on Benzimidazole, 2-(2-thiazolyl)- and its derivatives is an active area of investigation, with a focus on synthesizing novel analogs and assessing their biological profiles. researchgate.netnih.gov The core structure of Benzimidazole, 2-(2-thiazolyl)- serves as a scaffold for further chemical modifications to explore structure-activity relationships. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7N3S | nih.gov |

| Molecular Weight | 201.25 g/mol | nih.gov |

| CAS Number | 3574-94-5 | nih.gov |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)-1,3-thiazole | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3574-94-5 |

|---|---|

Molecular Formula |

C10H7N3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13) |

InChI Key |

JBAITADHMBPOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzimidazole, 2 2 Thiazolyl and Its Derivatives

Classical Synthetic Approaches for Benzimidazole (B57391) Ring Systems

The traditional synthesis of the benzimidazole core, a crucial component of 2-(2-thiazolyl)benzimidazole, has historically relied on condensation reactions. These methods, while effective, often necessitate harsh reaction conditions.

Condensation Reactions for Benzimidazole Formation

The most prevalent classical method for synthesizing the benzimidazole ring involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. wikipedia.orggoogle.com This approach, known as the Phillips-Ladenburg synthesis, typically requires high temperatures and acidic conditions for cyclodehydration. For instance, heating o-phenylenediamine with formic acid yields the parent benzimidazole. nih.gov Various catalysts, including mineral acids and polyphosphoric acid (PPA), have been employed to facilitate this transformation. researchgate.netmdpi.com

Another well-established route is the condensation of o-phenylenediamines with aldehydes. researchgate.net This reaction proceeds through the in-situ formation of a Schiff base, followed by oxidative cyclization to afford the 2-substituted benzimidazole. wikipedia.org A variety of oxidizing agents can be used for this purpose. wikipedia.org The choice of aldehyde directly determines the substituent at the 2-position of the benzimidazole ring.

Strategies for Thiazole (B1198619) Ring Introduction

To construct the target molecule, 2-(2-thiazolyl)benzimidazole, the thiazole moiety must be incorporated. A common classical strategy involves the condensation of o-phenylenediamine with a pre-formed thiazole-containing carboxylic acid or its derivative. A notable example is the synthesis of thiabendazole (B1682256), where o-phenylenediamine is reacted with 4-thiazolecarboxamide in the presence of polyphosphoric acid at elevated temperatures. mdpi.com

Alternatively, 4-cyanothiazole (B73293) can be reacted with o-phenylenediamine or its protonic acid salt in the presence of an acid catalyst. researchgate.net This reaction is typically performed in water or a mixture of water and a miscible co-solvent at temperatures ranging from 80°C to 145°C. researchgate.netgoogle.com The pH of the reaction is a critical parameter and is generally maintained between 2.5 and 6.0. researchgate.net

Another approach involves the reaction of 2-mercaptobenzimidazole (B194830) with α-haloketones, which leads to the formation of a thiazolo[3,2-a]benzimidazole system, a related but different scaffold. mdpi.com

Modern and Green Chemistry Synthetic Pathways

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzimidazoles and their derivatives. Copper-catalyzed reactions have shown particular promise. A one-pot synthesis of thiabendazole has been developed from readily available 2-haloanilines and thiazole-4-carboxaldehyde (B1332969) using a copper catalyst. gaylordchemical.com This method proceeds via an initial formation of an aldimine, followed by copper-catalyzed C-N bond formation. gaylordchemical.com Copper catalysts have also been employed in the synthesis of 2-arylaminobenzimidazoles from thiourea (B124793) and 2-bromoaniline (B46623) through a domino desulfurization/nucleophilic substitution and C-N cross-coupling reaction. nih.gov

Furthermore, iron-catalyzed dehydrogenative coupling of primary alcohols with aromatic diamines has been utilized to selectively synthesize 1,2-disubstituted benzimidazoles. researchgate.net Palladium catalysts have also been used for the direct C-H bond arylation of benzimidazoles. researchgate.net

Table 1: Examples of Transition-Metal Catalyzed Synthesis of Benzimidazole Derivatives

| Catalyst System | Reactants | Product | Key Features |

| CuCl/TMEDA | 2-Haloaniline, Thiazole-4-carboxaldehyde, NaN₃ | 2-(4-Thiazolyl)benzimidazole (Thiabendazole) | One-pot synthesis, good yield (97%). gaylordchemical.com |

| Copper Salt/NaOAc | Thiourea, 2-Bromoaniline, Aryl iodide | 2-(N-arylamino)benzimidazole | Domino desulfurization and C-N cross-coupling. nih.gov |

| Iron Tricarbonyl Complex | Primary alcohol, Aromatic diamine | 1,2-Disubstituted benzimidazole | Acceptorless dehydrogenative coupling. researchgate.net |

| Triphenylbismuth dichloride | 2-Aminophenol, Thioamide | 2-Substituted benzoxazole/benzimidazole | Desulfurization of thioamides under mild conditions. beilstein-journals.org |

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. arkat-usa.orgscilit.com The synthesis of various benzimidazole derivatives has been successfully achieved using microwave assistance, in some cases without the need for a catalyst. scilit.com For instance, the condensation of o-phenylenediamine with aldehydes can be significantly expedited under microwave irradiation. arkat-usa.org

Microwave-assisted synthesis has also been applied to the preparation of thiazole derivatives, suggesting its potential for the rapid construction of the 2-(2-thiazolyl)benzimidazole scaffold. nih.gov One-pot, three-component synthesis of thiazolyl-pyridazinediones has been reported under microwave irradiation using a chitosan (B1678972) biocatalyst. nih.gov While a direct microwave-assisted synthesis of 2-(2-thiazolyl)benzimidazole from simple precursors in a single step is not extensively documented, the efficiency of this technique for both benzimidazole and thiazole synthesis points to its high potential in this area. arkat-usa.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles | Longer reaction times, lower yields | Shorter reaction times (minutes), higher yields | arkat-usa.org |

| Synthesis of benzimidazole derivatives | Requires catalyst, long reaction times | Catalyst-free, 5-10 minutes reaction time, 94-98% yield | scilit.com |

| Synthesis of thiazolyl-pyridazinediones | Longer reaction times | Shorter reaction times (4-8 minutes), high yields | nih.gov |

Catalyst-Free and Solvent-Free Methods

In the pursuit of green chemistry, catalyst-free and solvent-free synthetic methods are highly desirable as they reduce waste and simplify purification processes. The synthesis of 2-substituted benzimidazoles has been achieved in excellent yields by simply reacting o-phenylenediamines with aldehydes at room temperature in ethanol, a green solvent, without the need for any catalyst. researchgate.net

Solvent-free conditions have also been explored for the synthesis of benzimidazole derivatives. For example, the reaction between o-phenylenediamines and aldehydes can be carried out under solvent-free conditions with microwave irradiation. arkat-usa.org Furthermore, catalyst- and solvent-free methods for the synthesis of related heterocyclic systems like 2-arylimidazo[2,1-b] researchgate.netresearchgate.netarkat-usa.orgthiadiazoles have been developed, highlighting the potential for applying these green principles to the synthesis of 2-(2-thiazolyl)benzimidazole. rsc.org The use of water as a solvent, which is both environmentally benign and economical, has also been successfully employed in the synthesis of thiabendazole. google.com

Functionalization and Derivatization Strategies

The core structure of 2-(2-thiazolyl)benzimidazole serves as a versatile scaffold for the development of new chemical entities. Its functionalization and derivatization are key to modulating its physicochemical properties and biological activities. Strategic modifications on both the benzimidazole and thiazole rings allow for the fine-tuning of the molecule's characteristics.

The nature and position of substituents on the 2-(2-thiazolyl)benzimidazole skeleton profoundly influence both the synthetic routes and the reactivity of the resulting derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the heterocyclic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack.

Research has shown that the introduction of specific substituents can significantly impact the biological profile of these compounds. For instance, studies on related benzimidazole derivatives have demonstrated that halogen atoms attached to the benzene (B151609) ring can enhance antibacterial activity. Dihalogenated derivatives, in particular, have exhibited greater potency compared to their monohalogenated counterparts. researchgate.net One of the most active compounds identified in a study was 5,6-dibromo-2-(trifluoromethyl)benzimidazole, which showed a minimum inhibitory concentration (MIC) of 0.49 µg/mL, a potency comparable to the antibiotic tetracycline. researchgate.net This highlights the synergistic effect of having both halogen and trifluoromethyl groups, which are strong EWGs, on the benzimidazole ring.

The electronic effects of substituents are summarized in the table below:

| Substituent Type | Examples | Effect on Benzimidazole Ring | Impact on Reactivity |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CF₃, -Cl, -Br | Decrease electron density | Deactivates the ring towards electrophilic substitution, activates it towards nucleophilic substitution. Can increase the acidity of the N-H proton. |

| Electron-Donating Groups (EDGs) | -OCH₃, -NH₂, -CH₃ | Increase electron density | Activates the ring towards electrophilic substitution, deactivates it towards nucleophilic substitution. Can increase the basicity of the ring nitrogens. |

The synthesis of these derivatives is also affected. For example, the condensation reaction between a substituted o-phenylenediamine and a thiazole aldehyde to form the benzimidazole ring can be influenced by the substituents on the diamine. EWGs can decrease the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions, while EDGs can facilitate the cyclization.

Achieving regioselectivity—the control of reaction at a specific position—is a critical challenge in the synthesis of complex benzimidazole derivatives. The benzimidazole ring offers several sites for functionalization, primarily at the N-1 position of the imidazole (B134444) ring and the C-4, C-5, C-6, and C-7 positions of the benzene ring.

One notable strategy for achieving regioselectivity is through crystallization-induced regioisomerization . This technique has been successfully employed in the synthesis of 6- and 7-substituted thiazolo[3,2-a]benzimidazole-2-carboxylic acid esters, which are structurally related to 2-(2-thiazolyl)benzimidazole. clockss.org The process involves the reaction of a substituted 2-mercaptobenzimidazole with an appropriate reagent to form a mixture of regioisomers. By carefully controlling the crystallization conditions (e.g., solvent system), one isomer can be selectively precipitated from the solution, thus driving the equilibrium towards the formation of the desired product in high yield and selectivity. clockss.org For example, dehydration of the intermediate using concentrated sulfuric acid in 2-butanone (B6335102) yielded a 2:1 mixture of the 6- and 7-carboxy isomers, whereas performing the reaction in DMF followed by slow dilution with water led to the selective precipitation and subsequent isolation of the 7-carboxy isomer. clockss.org

Another powerful method for regioselective functionalization is directed ortho-metalation (DoM) . This involves the use of a directing group on the benzimidazole ring to guide a strong base, such as an organolithium reagent, to deprotonate a specific adjacent position. While not extensively reported for 2-(2-thiazolyl)benzimidazole itself, the principle has been applied to similar heterocyclic systems like 3-(benzyloxy)isothiazole, where lithiation occurs regioselectively at the 5-position. nih.gov This approach allows for the introduction of a wide variety of electrophiles at a predetermined site.

The table below outlines key regioselective techniques:

| Technique | Description | Target Position(s) | Reference |

| Crystallization-Induced Regioisomerization | Exploits differences in solubility between regioisomers to selectively crystallize one from a reaction mixture in equilibrium. | Benzene ring (e.g., C-6 vs. C-7) | clockss.org |

| Directed ortho-Metalation (DoM) | A substituent directs deprotonation to an adjacent position, creating a nucleophilic center for reaction with electrophiles. | Positions ortho to the directing group | nih.gov |

| Cyclization of Substituted Precursors | The final position of a substituent is determined by its location on the starting materials (e.g., substituted o-phenylenediamine). | Benzene ring (C-4, C-5, C-6, C-7) | researchgate.net |

Furthermore, reactions involving 2-mercaptobenzimidazoles as precursors can lead to fused thiazolo[3,2-a]benzimidazole systems, where the regioselectivity of the cyclization is dictated by the nature of the electrophilic partner. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from readily available precursors.

Several MCRs have been developed for the synthesis of fused benzimidazole-thiazole systems, which share a common structural heritage with 2-(2-thiazolyl)benzimidazole. A notable example is the iodine/DMSO-mediated three-component reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones. rsc.orgresearchgate.net This reaction proceeds under metal-free conditions to construct 2-arylbenzo[d]imidazo[2,1-b]thiazoles, forming one C-C and two C-N bonds in a single operation. rsc.org The versatility of this method allows for the use of both conventional heating and microwave irradiation. researchgate.net

The general scheme for such a reaction is depicted below, highlighting the convergence of multiple building blocks to create molecular complexity.

Example of a Three-Component Reaction:

Component A: 2-Aminobenzothiazole derivative

Component B: An active methylene (B1212753) compound (e.g., Barbituric acid)

Component C: An activated alkyne or ketone (e.g., Aryl acetylene)

Product: A complex, fused heterocyclic system (e.g., Benzo[d]imidazo[2,1-b]thiazole derivative)

The use of microwave assistance in these MCRs can significantly reduce reaction times and improve yields. beilstein-journals.org Organocatalysts, such as imidazole, have also been employed to facilitate MCRs for the synthesis of various functionalized heterocycles, demonstrating the breadth of tools available for diversification. rsc.org These strategies provide a powerful platform for generating libraries of 2-(2-thiazolyl)benzimidazole derivatives for screening and lead optimization in drug discovery and materials science.

Coordination Chemistry and Metal Complexation of Benzimidazole, 2 2 Thiazolyl

Ligand Design Principles and Chelation Properties

The design of ligands is fundamental to the development of new metal complexes with specific properties. The structure of 2-(2-thiazolyl)benzimidazole incorporates key features that define its role as an effective chelating agent.

2-(2-thiazolyl)benzimidazole offers multiple potential donor atoms for coordination with metal ions. The key sites for complexation are the nitrogen atoms of both the benzimidazole (B57391) and thiazole (B1198619) rings. semanticscholar.org The azomethine nitrogen of the imidazole (B134444) ring is a primary electron-donating atom. semanticscholar.org Additionally, the nitrogen atom of the thiazole ring can participate in coordination. semanticscholar.org

While the sulfur atom in the thiazole ring has a recognized affinity for heavy metals, coordination typically occurs through the nitrogen atoms, which act as the primary chelation points. karazin.ua The ligand can coordinate as a neutral molecule (TBZH) or, upon deprotonation of the benzimidazole N-H proton, as a mono-anionic ligand (TBZ⁻). core.ac.uknih.gov This versatility allows for the formation of different types of complexes.

The spatial arrangement of the nitrogen donor atoms in 2-(2-thiazolyl)benzimidazole allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. researchgate.net This chelation involves bonding through the imine nitrogen of the benzimidazole ring and the nitrogen atom of the thiazole ring. This bidentate coordination is a common feature in its transition metal complexes. core.ac.uknih.gov The replacement of pyridine (B92270) groups with benzimidazole in ligand design creates effective bidentate and tridentate coordinating ligands, such as 2-(2-pyridyl)benzimidazole (B74506) and 2,6-bis(benzimidazol-2-yl)pyridine, respectively, illustrating the principle of this binding mode. researchgate.net

Table 1: Chelation Properties of 2-(2-thiazolyl)benzimidazole

| Property | Description | Source(s) |

| Primary Donor Sites | Azomethine Nitrogen (imidazole ring), Nitrogen (thiazole ring) | semanticscholar.org |

| Secondary Donor Site | Sulfur (thiazole ring) | karazin.ua |

| Common Binding Mode | Bidentate | core.ac.uk, nih.gov, researchgate.net |

| Ligand Form | Can act as a neutral (TBZH) or mono-anionic (TBZ⁻) ligand | core.ac.uk, nih.gov |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(2-thiazolyl)benzimidazole is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

A variety of transition metal complexes of 2-(2-thiazolyl)benzimidazole have been synthesized and studied. These include complexes with copper(II), cobalt(II), nickel(II), palladium(II), and platinum(II). semanticscholar.org The synthesis generally involves the direct reaction of the ligand with the corresponding metal salt, such as nitrates or chlorides. semanticscholar.orgcore.ac.uk

For example, reacting Thiabendazole (B1682256) (TBZH) with copper(II) acetate (B1210297) leads to deprotonation of the ligand to form [Cu(TBZ)₂ (H₂O)₂]. core.ac.uknih.gov In contrast, reactions with copper(II) chloride or nitrate (B79036) yield complexes where TBZH acts as a neutral chelating ligand, such as [Cu(TBZH)₂Cl]Cl·H₂O·EtOH and [Cu(TBZH)₂(NO₃)₂]. core.ac.uknih.gov In these complexes, the copper(II) ion is typically in a five-coordinate environment with a geometry described as trigonal bipyramidal or square pyramidal. semanticscholar.orgnih.gov Similarly, complexes with Co(II) and Ni(II) with the general formula [M(L)₂(NO₃)₂]·H₂O have been prepared. semanticscholar.org

Table 2: Examples of 2-(2-thiazolyl)benzimidazole Transition Metal Complexes

| Complex Formula | Metal Ion | Ligand Form | Suggested Geometry | Source(s) |

| [Cu(TBZH)₂(NO₃)₂] | Cu(II) | Neutral (TBZH) | Pentacoordinate | semanticscholar.org |

| [Co(TBZH)₂(NO₃)₂]·H₂O | Co(II) | Neutral (TBZH) | Pentacoordinate | semanticscholar.org |

| [Ni(TBZH)₂(NO₃)₂]·H₂O | Ni(II) | Neutral (TBZH) | Pentacoordinate | semanticscholar.org |

| [Cu(TBZ)₂(H₂O)₂] | Cu(II) | Anionic (TBZ⁻) | - | core.ac.uk, nih.gov |

| [Cu(TBZH)₂Cl]Cl·H₂O·EtOH | Cu(II) | Neutral (TBZH) | Trigonal Bipyramidal | core.ac.uk, nih.gov |

| [Pd(TBZH)₂Cl₂]·H₂O | Pd(II) | Neutral (TBZH) | Planar Square | semanticscholar.org |

| [Pt(TBZH)₂Cl₂]·H₂O | Pt(II) | Neutral (TBZH) | Planar Square | semanticscholar.org |

The coordination chemistry of 2-(2-thiazolyl)benzimidazole and its derivatives extends beyond transition metals to include main group elements and lanthanides. Studies have shown that related benzimidazole-thiazole compounds can selectively form complexes with main group ions such as Cd²⁺ and Mg²⁺. karazin.ua

Furthermore, the broader benzimidazole scaffold has proven effective in coordinating with lanthanide ions. For instance, lanthanum(III) complexes have been synthesized using Schiff base derivatives of benzimidazole. qu.edu.sa Other research has successfully produced and characterized complexes of lanthanides including Gd(III), Eu(III), Ho(III), Sm(III), and Yb(III) with benzimidazole carboxylic acid ligands, demonstrating the versatility of the benzimidazole moiety in forming stable structures with f-block elements. researchgate.net

The definitive characterization of metal complexes of 2-(2-thiazolyl)benzimidazole relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis: Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the C=N and C=C bonds within the benzimidazole and thiazole rings are observed. semanticscholar.org For instance, in the free ligand, characteristic bands appear at specific wavenumbers, which are displaced upon coordination to a metal center.

Table 3: Characteristic IR Frequencies (cm⁻¹) for Thiabendazole (TBZH) and its Metal Complexes

| Assignment | Free Ligand (TBZH) | [Co(L)₂(NO₃)₂] | [Ni(L)₂(NO₃)₂] | [Cu(L)₂(NO₃)₂] | Source(s) |

| ν(C=N) + ν(C=C) | 1587 | 1552 | 1552 | 1548 | semanticscholar.org |

| Ring Vibrations | 1450 | 1481 | 1481 | 1481 | semanticscholar.org |

| Ring Vibrations | 1412 | 1421 | 1421 | 1420 | semanticscholar.org |

| M-N Linkage | - | 260 | 262 | 272 | semanticscholar.org |

Other techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are also employed to characterize these complexes. nih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.net The crystal structure of the copper(II) complex, [Cu(TBZH)₂Cl]Cl·H₂O·EtOH, has been determined, confirming a five-coordinate copper center. core.ac.uknih.gov In this structure, the geometry is best described as trigonal bipyramidal, with the copper atom bound to two chelating thiabendazole ligands and one chloride ion. nih.gov Similarly, the structure of a related copper nitrate complex was found to have a pentacoordinate structure. semanticscholar.org These crystallographic studies are essential for understanding the exact nature of the metal-ligand interactions. nih.gov

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Crystal Engineering

Key non-covalent interactions observed in analogous heterocyclic systems include:

π-π Stacking: The planar aromatic benzimidazole (B57391) and thiazole (B1198619) rings can engage in π-π stacking interactions. These interactions are crucial for the formation of one-dimensional stacks or more complex three-dimensional arrangements. The degree of overlap and the distance between the rings are critical factors that determine the strength of these interactions.

C-H···N Interactions: Weak hydrogen bonds of the C-H···N type are prevalent, where a carbon-hydrogen bond on one molecule interacts with a nitrogen atom on an adjacent molecule. Both the thiazole and benzimidazole nitrogen atoms can act as acceptors for these interactions.

C-H···π Interactions: Aromatic rings can act as acceptors for hydrogen bonds from C-H groups, leading to C-H···π interactions that further stabilize the crystal packing.

Halogen Bonding: In derivatives of 2-(2-thiazolyl)benzimidazole that contain halogen substituents, halogen bonding can be a significant directional interaction that influences the supramolecular assembly.

The interplay of these various interactions leads to the formation of complex and well-defined supramolecular architectures. The specific arrangement of molecules in the crystal lattice is a result of a delicate balance between these competing forces.

Table 1: Potential Non-Covalent Interactions in the Crystal Structure of 2-(2-thiazolyl)benzimidazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| π-π Stacking | Benzimidazole/Thiazole Ring | Benzimidazole/Thiazole Ring | 3.3 - 3.8 |

| C-H···N | Aromatic/Aliphatic C-H | Benzimidazole/Thiazole N | 2.2 - 2.8 (H···N) |

Formation of Hydrogen-Bonded Networks

Hydrogen bonding is a dominant force in the self-assembly of 2-(2-thiazolyl)benzimidazole. The molecule possesses a classic hydrogen bond donor in the N-H group of the benzimidazole ring and multiple hydrogen bond acceptor sites in the nitrogen atoms of both heterocyclic rings. This allows for the formation of robust and predictable hydrogen-bonded networks.

In the crystal structures of related triazolyl-benzimidazole compounds, intermolecular N-H···N hydrogen bonds are observed to link molecules into chains or more complex networks. researchgate.net It is highly probable that 2-(2-thiazolyl)benzimidazole forms similar motifs. The N-H of the benzimidazole can form a hydrogen bond with the imine nitrogen of the benzimidazole ring or the nitrogen of the thiazole ring of a neighboring molecule. This leads to the formation of supramolecular synthons, which are reliable and recurring hydrogen-bonding patterns.

These hydrogen-bonded chains can be further organized through other non-covalent interactions, such as π-π stacking, to build up a three-dimensional structure. The dimensionality of these hydrogen bond networks can significantly influence the physical properties of the resulting crystals. bohrium.com

Table 2: Typical Hydrogen Bond Parameters in Benzimidazole-Containing Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the Ligand

The nitrogen atoms in both the benzimidazole and thiazole rings of 2-(2-thiazolyl)benzimidazole are excellent coordination sites for metal ions, making this molecule a valuable ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The ability of the ligand to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional networks.

Research on related benzimidazole and thiazole-containing ligands has demonstrated their utility in forming coordination polymers with a variety of metal ions, including Cu(II), Zn(II), and Cd(II). nih.govnih.govmdpi.com The coordination can occur through the pyridinic nitrogen atom of the benzimidazole ring and the nitrogen atom of the thiazole ring, allowing the ligand to act as a bidentate or bridging ligand.

The geometry of the resulting MOF or coordination polymer is dependent on several factors, including the coordination preference of the metal ion, the stoichiometry of the reaction, and the presence of other auxiliary ligands. These materials often exhibit interesting properties, such as porosity, luminescence, and catalytic activity, which are derived from both the metal centers and the organic ligand. rsc.orgmdpi.comrsc.org

Table 3: Representative Metal Ions and Their Common Coordination Geometries in MOFs with N-heterocyclic Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

Host-Guest Chemistry and Molecular Recognition

The defined structure and electronic properties of 2-(2-thiazolyl)benzimidazole make it an interesting candidate for host-guest chemistry and molecular recognition. The benzimidazole and thiazole moieties can act as guests, being encapsulated within the cavity of a larger host molecule.

A prominent example is the interaction of the closely related isomer, thiabendazole (B1682256) [2-(4-thiazolyl)benzimidazole], with cucurbituril hosts. researchgate.net Studies have shown that the benzimidazole ring of thiabendazole can be selectively bound within the cavity of cucurbit mdpi.comuril, while the thiazole ring can be encapsulated by modified cucurbit frontiersin.orgurils. researchgate.net This demonstrates the potential for selective recognition of different parts of the molecule by appropriately sized host cavities. The driving forces for this complexation include hydrophobic interactions and hydrogen bonding between the guest and the portals of the cucurbituril host.

Furthermore, benzimidazole derivatives have been extensively studied for their ability to recognize and bind to biological macromolecules, such as DNA. bohrium.comnih.gov They can interact with DNA through groove binding or intercalation, driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov This highlights the potential of 2-(2-thiazolyl)benzimidazole to act as a molecular recognition agent in biological systems.

Table 4: Host-Guest System Involving a Thiabendazole Isomer

| Host | Guest Moiety Encapsulated | Primary Driving Forces |

|---|---|---|

| Cucurbit mdpi.comuril | Benzimidazole ring | Hydrophobic interactions, Hydrogen bonding |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the fundamental properties of 2-(2-thiazolyl)benzimidazole at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic and geometric characteristics.

DFT calculations have been employed to analyze the electronic structure of 2-(2-thiazolyl)benzimidazole, often referred to as thiabendazole (B1682256) (TBZ) in many studies. The distribution of electron density and the nature of molecular orbitals are key to understanding its reactivity and spectroscopic behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the thiazole (B1198619) ring, while the LUMO is distributed over the benzimidazole (B57391) moiety. This separation of electron density suggests that the molecule can readily undergo intramolecular charge transfer upon electronic excitation. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that influences the molecule's reactivity and stability. mdpi.com For a series of benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap was found to be in the range of 4.46–4.73 eV. mdpi.com

Natural Bond Orbital (NBO) analysis further refines this picture by localizing orbitals and describing interactions between them. mdpi.comresearchgate.net This analysis helps in understanding the charge transfer from the thiazole ring to the benzimidazole fragment during electronic transitions. mdpi.com Molecular Electrostatic Potential (MESP) studies reveal the electron density distribution and can predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of 2-(2-Thiazolyl)benzimidazole and Related Derivatives

| Compound/Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(2-Thiazolyl)benzimidazole | DFT/B3LYP | -6.27 | -1.54 | 4.73 | researchgate.net |

| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DFT | - | - | 4.24 | nih.gov |

| 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DFT | - | - | 3.86 | nih.gov |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of 2-(2-thiazolyl)benzimidazole, which can then be validated against experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. For 2-(2-thiazolyl)benzimidazole, the calculated UV spectrum shows a strong HOMO→LUMO transition with a maximum absorption around 307.01 nm, which aligns well with experimental values observed in methanol (B129727) (298 nm) and chloroform (B151607) (302 nm). mdpi.com The calculations can also identify other transitions, such as the HOMO→LUMO+1 transition at higher energies. mdpi.com

Infrared (IR) and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of 2-(2-thiazolyl)benzimidazole. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental FT-IR and Raman spectra to assign vibrational modes. mdpi.comresearchgate.net For instance, the calculated IR spectrum of the isolated molecule shows significant bands for the N-H stretching mode and C-H stretching vibrations of the phenyl ring. mdpi.com Similarly, simulated Raman spectra have shown good agreement with experimental data, aiding in the interpretation of surface-enhanced Raman spectroscopy (SERS) studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using DFT calculations. mdpi.com These theoretical values generally show good correlation with experimental data, assisting in the structural elucidation of the molecule and its derivatives. mdpi.com

Computational methods are crucial for studying the conformational landscape and tautomeric equilibria of 2-(2-thiazolyl)benzimidazole.

The molecule can exist in different conformations due to the rotation around the single bond connecting the benzimidazole and thiazole rings. DFT calculations have identified two main conformers: a more stable planar N1-deprotonated tautomer and a less stable N3-deprotonated tautomer which has a dihedral angle of about 30 degrees. elsevierpure.com The energy difference between these tautomers has been calculated to be 6.31 kcal/mol. elsevierpure.com

The protonated form of 2-(2-thiazolyl)benzimidazole has also been studied, revealing a planar structure stabilized by an intramolecular N–H···N hydrogen bond. mdpi.com The study of tautomerism is particularly important as the different forms can exhibit distinct biological activities and binding affinities to target proteins. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of 2-(2-thiazolyl)benzimidazole, allowing the study of its interactions with other molecules, such as proteins and solvents, over time. These simulations are essential for understanding its behavior in a biological or chemical environment.

Molecular docking and MD simulations are powerful tools to investigate the binding of 2-(2-thiazolyl)benzimidazole and its derivatives to various protein targets. These studies are fundamental in drug discovery and design.

Binding to Human Serum Albumin (HSA): Molecular docking studies have shown that 2-(2-thiazolyl)benzimidazole and its metabolite, 5-hydroxythiabendazole, can bind to human serum albumin, primarily in subdomain IB. nih.gov These in silico findings are supported by spectroscopic data indicating that the binding induces conformational changes in the protein. nih.gov

Inhibition of Enzymes: The inhibitory potential of benzimidazole-thiazole derivatives against enzymes like cyclooxygenase-2 (COX-2) has been explored using molecular docking and MD simulations. rsc.org These studies can predict the binding affinity and identify key interactions between the ligand and the active site of the enzyme, guiding the design of more potent and selective inhibitors. rsc.org For instance, certain benzimidazole-thiazole derivatives have shown promising docking scores against the COX-2 enzyme, which were further supported by 100 ns MD simulations. rsc.org

Antimicrobial Targets: In the context of antimicrobial activity, docking studies have been used to understand the interaction of 2-(2-thiazolyl)benzimidazole derivatives with microbial enzymes. nih.govmdpi.com For example, the binding of derivatives to enzymes like DprE1 from Mycobacterium tuberculosis has been investigated to explain their antitubercular activity. nih.gov

Table 2: In Silico Ligand-Protein Interaction Studies of 2-(2-Thiazolyl)benzimidazole Derivatives

| Derivative | Protein Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-Thiazolyl)benzimidazole | Human Serum Albumin | Molecular Docking | Binds to subdomain IB. | nih.gov |

| Benzimidazole-thiazole derivatives | COX-2 | Molecular Docking, MD Simulation | Promising docking scores and stable interactions observed in simulations. | rsc.org |

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives | DprE1 (M. tuberculosis) | Molecular Docking | Potent binding affinities observed for active compounds. | nih.gov |

The behavior of 2-(2-thiazolyl)benzimidazole can be significantly influenced by the surrounding solvent. MD simulations can model these effects explicitly.

The solubility of 2-(2-thiazolyl)benzimidazole has been experimentally determined in various organic solvents, and these results can be correlated with computational models. acs.orgresearchgate.net The solubility is generally higher in alcohols and ketones compared to esters and nitriles. acs.org Computational studies can help to understand these trends by analyzing the intermolecular interactions between the solute and solvent molecules.

Furthermore, the conformational landscape of a molecule can change in different solvents. nih.gov For instance, the relative stability of different conformers of related 2-nitroimidazole (B3424786) derivatives was shown to change when moving from the gas phase to an aqueous solution, as predicted by computational models. nih.gov This highlights the importance of considering the solvent environment in theoretical studies to obtain results that are relevant to real-world conditions.

Structure-Activity Relationship (SAR) Studies via Cheminformatics

Cheminformatics provides powerful computational tools to elucidate the relationship between the chemical structure of a compound and its biological activity. For 2-(2-thiazolyl)benzimidazole and its derivatives, these methods are instrumental in understanding the structural features that govern their therapeutic effects, thereby guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a set of compounds with their biological activities. These models are developed by calculating various molecular descriptors that encode the physicochemical, topological, and electronic properties of the molecules.

A notable QSAR study investigated a series of benzimidazole derivatives, including 2-(4-thiazolyl)benzimidazole (thiabendazole), for their antifungal activity against Candida albicans. frontiersin.orgnih.gov This pathogenic yeast can cause a range of infections, and new, effective antifungal agents are continually sought. The study utilized a dataset of 60 derivatives of benzoxazoles, benzimidazoles, and oxazolo(4,5-b)pyridines. nih.gov

The researchers employed a technique called Stepwise Multiple Linear Regression (SPA-MLR) to build the QSAR model. This method selects the most relevant molecular descriptors to establish a linear relationship with the antifungal activity, expressed as the half-maximal inhibitory concentration (IC50). The resulting SPA-MLR model demonstrated superior predictive power compared to standard Multiple Linear Regression (MLR), accounting for 90% of the variance in the antifungal activity (Q² = 0.90). nih.gov

The analysis revealed that the Radial Distribution Function descriptor at a distance of 9.0 Å (RDF090u) was the most influential parameter affecting the antifungal behavior of these compounds against Candida albicans. nih.gov This descriptor essentially describes the probability of finding an atom at a certain distance from the center of the molecule, providing insights into the spatial arrangement of atoms critical for biological activity.

Table 1: Key Parameters of a QSAR Study on Benzimidazole Derivatives against Candida albicans

| Parameter | Description |

| Compound Class | Benzimidazoles, Benzoxazoles, Oxazolo(4,5-b)pyridines |

| Target Organism | Candida albicans |

| Modeling Technique | Stepwise Multiple Linear Regression (SPA-MLR) |

| Key Descriptor | RDF090u (Radial Distribution Function descriptor at 9.0 Å) |

| Model's Predictive Power (Q²) | 0.90 |

Molecular Docking and Ligand Efficiency Metrics

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This method is crucial for understanding the molecular basis of a drug's action and for designing new inhibitors. The primary target for many antifungal azole compounds, including those with a benzimidazole scaffold, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. jcsp.org.pkresearchgate.net

Several studies have performed molecular docking of benzimidazole derivatives into the active site of lanosterol 14α-demethylase to elucidate their binding modes. For instance, in a study of benzimidazole-triazole derivatives, the docking simulations revealed that the compounds fit well within the active site of the enzyme. researchgate.net The binding is stabilized by a network of interactions with the surrounding amino acid residues.

For example, two compounds from this study, 5i and 5s, exhibited strong binding affinities with calculated binding energies of -81.998 kcal/mol and -85.218 kcal/mol, respectively. researchgate.net These favorable binding energies are indicative of a stable ligand-protein complex. The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with the aromatic residues in the active site. The thiazole ring in related structures often plays a crucial role in coordinating with the heme iron present in the active site of CYP51, a characteristic interaction for azole antifungals. researchgate.net

Table 2: Molecular Docking Results of Benzimidazole Derivatives against Lanosterol 14α-demethylase (CYP51)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 5i | Lanosterol 14α-demethylase | -81.998 | Not explicitly stated |

| Compound 5s | Lanosterol 14α-demethylase | -85.218 | Not explicitly stated |

Data from a study on benzimidazole-triazole derivatives. researchgate.net

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size. It is calculated as the binding energy divided by the number of non-hydrogen atoms. While specific ligand efficiency metrics for 2-(2-thiazolyl)benzimidazole were not detailed in the reviewed literature, the concept is critical for optimizing lead compounds. A higher LE value is generally desirable, as it suggests a more efficient use of molecular size to achieve binding affinity.

Advanced Applications in Materials Science and Catalysis Excluding Biological Applications

Heterogeneous and Homogeneous Catalysis

The nitrogen atoms in the benzimidazole (B57391) and thiazole (B1198619) rings of 2-(2-thiazolyl)benzimidazole provide excellent coordination sites for metal ions. This property is leveraged in both heterogeneous and homogeneous catalysis.

Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The functional groups on the organic linkers play a crucial role in the catalytic activity of the MOF. Benzimidazole and its derivatives are attractive candidates for organic linkers in MOFs due to their rigidity and coordination capabilities. rsc.org

MOFs containing benzimidazole moieties have been shown to be effective catalysts for various organic reactions. For instance, NH2-MIL-125(Ti), a titanium-based MOF, has been used as an efficient heterogeneous catalyst for the synthesis of benzimidazole and benzothiazole (B30560) derivatives through an oxidative cyclization pathway. rsc.orgresearchgate.net The reusability of such catalysts makes them attractive for sustainable chemical processes. rsc.org While specific examples using 2-(2-thiazolyl)benzimidazole as the primary linker are still emerging, the principles demonstrated with other benzimidazole-based MOFs suggest significant potential. The incorporation of the thiazole ring could introduce additional active sites or modify the electronic environment of the metal centers, potentially enhancing catalytic activity and selectivity. Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have been used to create doped carbons for catalytic applications like the oxygen reduction reaction (ORR). osti.gov

Benzimidazole-thiazole derivatives can act as ligands for metal complexes that catalyze a wide range of organic reactions. The electronic properties of the ligand, which can be tuned by substituents on either the benzimidazole or thiazole ring, can influence the efficiency and selectivity of the catalyst.

For example, platinum(II) complexes with ligands derived from benzimidazole have been synthesized and used as heterogeneous catalysts for the Biginelli reaction, producing 3,4-dihydropyrimidin-2(1H)-ones in excellent yields under solvent-free conditions. iau.ir The development of benzimidazo[2,1-b]thiazoline derivatives through a copper-catalyzed addition/cyclization/oxidative coupling reaction has also been reported. richmond.edu Furthermore, nickel and cobalt complexes with benzimidazole-containing ligands have been employed for the C-2 vinylation of benzimidazoles with alkynes. researchgate.net These examples underscore the versatility of benzimidazole derivatives in mediating organic transformations. The presence of the thiazole ring in 2-(2-thiazolyl)benzimidazole can offer unique steric and electronic features to the resulting metal complexes, potentially leading to novel catalytic activities.

Chemo-sensing and Biosensing Platforms (Excluding Clinical Diagnostics)

Beyond simple fluorescent probes, 2-(2-thiazolyl)benzimidazole and its derivatives can be integrated into more complex chemo-sensing and biosensing platforms. These platforms are designed for the detection of specific chemical species or biological molecules in non-clinical settings, such as environmental monitoring or industrial process control.

The design of these platforms often relies on the immobilization of a 2-(2-thiazolyl)benzimidazole-based receptor onto a solid support. The interaction of the target analyte with the receptor then triggers a measurable signal, such as a change in fluorescence or an electrochemical response. The principles of molecular recognition, similar to those in fluorescent probes, are central to the function of these platforms. Benzothiazole-based fluorescent probes have been developed for detecting essential biomolecules and ions, which is a foundational aspect of creating broader sensing platforms. researchgate.net The ability to tune the photophysical properties of these molecules through chemical synthesis allows for the development of sensors with high specificity and sensitivity. nih.gov For example, a benzothiazole-based fluorescent probe demonstrated a 4725-fold enhancement in fluorescence upon reacting with cysteine, with a very low detection limit of 32.6 nM, showcasing its potential for practical applications in sensing. rsc.orgresearchgate.net

Ion Sensing Applications

The unique structure of 2-(2-thiazolyl)benzimidazole, which incorporates both benzimidazole and thiazole rings, presents a promising framework for the development of advanced chemosensors. This scaffold contains multiple nitrogen and sulfur atoms that can act as effective coordination sites for various ions. karazin.ua The lone pair of electrons on the sp² hybridized nitrogen atom of the benzimidazole ring, in particular, can coordinate with metal ions, leading to detectable changes in the compound's optical properties. researchgate.net This has led to research into its use for detecting both cations and anions through photophysical changes like fluorescence and colorimetry.

Derivatives of the benzimidazole-thiazole system have demonstrated potential as chemosensory compounds with optical detection capabilities for metal ions. karazin.ua For instance, research on 2-thiazol-5-yl-benzimidazoles revealed that these compounds selectively form complexes with cadmium (Cd²⁺) and magnesium (Mg²⁺) ions. karazin.ua This suggests that the core benzimidazole-thiazole fragment is a promising coordination site for designing fluorescent probes for specific metal ions. karazin.ua The broader family of thiazole derivatives has been recognized for its ability to form metal complexes with a wide array of heavy metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺, making them a significant area of study in environmental and materials science. nih.govtandfonline.com Similarly, various benzimidazole-based chemosensors have been developed for the detection of ions like Al³⁺ and Zn²⁺. researchgate.net

The application of 2-(2-thiazolyl)benzimidazole and its derivatives extends to the detection of anions, which is a significant topic in environmental monitoring. A ruthenium(II) complex incorporating a 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand has been shown to be a highly selective and sensitive luminescent probe for the cyanide ion (CN⁻) in aqueous solutions. arxiv.orgarxiv.org This sensor operates via a deprotonation of the imidazole (B134444) N-H proton, which is made more acidic by the proximity of the Ru(II) metal center. arxiv.org The probe has a calculated limit of detection for cyanide of 12.8 nM in water. arxiv.org In acetonitrile, this same complex can also function as a sensor for fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) ions. arxiv.orgarxiv.org Furthermore, a different chemosensor based on a naphthalene (B1677914) benzimidazole (NBI) derivative was specifically developed for fluoride ion detection. nih.gov This sensor exhibits a dramatic color change from yellow to blue and a "turn-off" fluorescence response upon the addition of F⁻, with a detection limit as low as 3.2 nM. nih.gov

Table 1: Ion Sensing Applications of Benzimidazole-Thiazole Based Compounds This table is interactive and can be sorted by clicking on the headers.

| Target Ion | Sensor System / Derivative | Detection Limit | Source(s) |

|---|---|---|---|

| Cd²⁺ | 2-thiazol-5-yl-benzimidazole | Qualitative | karazin.ua |

| Mg²⁺ | 2-thiazol-5-yl-benzimidazole | Qualitative | karazin.ua |

| CN⁻ | Ru(II) complex with 2-(pyridin-2-yl)-1H-benzo[d]imidazole | 12.8 nM | arxiv.org |

| F⁻ | Naphthalene benzimidazole (NBI) derivative | 3.2 nM | nih.gov |

| F⁻ | Ru(II) complex with 2-(pyridin-2-yl)-1H-benzo[d]imidazole | Qualitative | arxiv.orgarxiv.org |

| AcO⁻ | Ru(II) complex with 2-(pyridin-2-yl)-1H-benzo[d]imidazole | Qualitative | arxiv.orgarxiv.org |

| H₂PO₄⁻ | Ru(II) complex with 2-(pyridin-2-yl)-1H-benzo[d]imidazole | Qualitative | arxiv.orgarxiv.org |

Small Molecule Detection

Beyond ion sensing, the electrochemical properties of 2-(2-thiazolyl)benzimidazole (thiabendazole) itself are leveraged in the field of materials science for the development of highly specific sensors for its own detection. This application is crucial for monitoring its presence in various contexts, such as agriculture and environmental samples, without relying on biological assays.

A novel nanohybrid material, composed of zinc ferrite (B1171679) (ZnFe₂O₄) and single-walled carbon nanotubes (SWCNTs), has been synthesized and used to modify a glassy carbon electrode. researchgate.netnih.gov This modified electrode serves as an advanced electrochemical sensor for the simultaneous quantitative determination of thiabendazole (B1682256) (TBZ) and another benzimidazole fungicide, carbendazim (B180503) (CBZ). nih.gov The electrochemical response for TBZ at this sensor was found to be linearly dependent on its concentration in the range of 0.5 to 100.0 μM. nih.gov The sensor demonstrated a very low detection limit of 0.05 μM for thiabendazole, showcasing its high sensitivity. nih.gov The successful application of this sensor for detecting thiabendazole in real-world samples with satisfactory results highlights the potential of using nanomaterials to create robust and efficient chemosensors for specific small molecules. nih.gov

Table 2: Small Molecule Sensor Applications This table is interactive and can be sorted by clicking on the headers.

| Target Molecule | Sensor Platform | Detection Limit | Source(s) |

|---|---|---|---|

| Thiabendazole (TBZ) | ZnFe₂O₄/SWCNTs modified glassy carbon electrode | 0.05 μM | nih.gov |

Analytical and Spectroscopic Characterization Techniques Excluding Basic Identification

Chromatographic Techniques for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of 2-(2-thiazolyl)benzimidazole, GC-MS provides a definitive fingerprint of the molecule based on its retention time and mass fragmentation pattern.

Research Findings

For the identification of 2-(2-thiazolyl)benzimidazole, a common approach involves using a non-polar stationary phase column, such as an HP-5MS (5% phenyl-methylpolysiloxane), which is well-suited for separating a wide range of organic compounds. nih.gov The analysis is typically performed with electron impact (EI) ionization at 70 eV. nih.gov

Upon entering the mass spectrometer, the molecule undergoes ionization and fragmentation. The molecular ion peak [M]+, corresponding to the intact molecule's mass-to-charge ratio (m/z), is observed. Subsequent fragmentation results in a series of characteristic ions. The mass spectrum of 2-(2-thiazolyl)benzimidazole shows a prominent molecular ion peak and several key fragment ions that are diagnostic for its structure. The fragmentation pattern obtained via Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ES-MS) with a fragmentor voltage of 80 V also provides valuable structural information, often showing a strong signal for the protonated molecule [M+H]+ and characteristic fragments. researchgate.net

The resulting mass spectrum, with its unique combination of fragment ions and their relative abundances, allows for unambiguous identification of the compound. researchgate.net This technique is noted for its high sensitivity, resolution, and the availability of extensive spectral libraries for comparison. sbq.org.br

Table 1: Characteristic Mass Spectrometry Data for 2-(2-thiazolyl)benzimidazole Data derived from mass spectra obtained via LC-ES-MS.

| m/z Value | Ion | Description |

| 202 | [M+H]⁺ | Protonated molecular ion |

| 175 | [C₉H₇N₂S]⁺ | Fragment resulting from the loss of HCN |

| 132 | [C₇H₆N₂]⁺ | Benzimidazole (B57391) fragment |

X-ray Diffraction Analysis for Crystal Structure Determination

Research Findings

The crystal structure of 2-(2-thiazolyl)benzimidazole was determined and found to be orthorhombic. nih.gov The analysis revealed that the crystal belongs to the space group Pbca, with eight molecules (Z = 8) contained within the unit cell. nih.gov The dimensions of the unit cell at room temperature have been precisely measured. nih.gov

Table 2: Crystallographic Data for 2-(2-thiazolyl)benzimidazole

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| Unit Cell Dimensions | ||

| a | 17.052 (7) Å | nih.gov |

| b | 10.998 (4) Å | nih.gov |

| c | 10.030 (8) Å | nih.gov |

| α, β, γ | 90° | nih.gov |

| Molecules per Unit Cell (Z) | 8 | nih.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of benzimidazole (B57391) derivatives has been a subject of intense study for over a century. researchgate.net While numerous methods exist for creating Benzimidazole, 2-(2-thiazolyl)- and related structures, a significant future challenge lies in developing synthetic protocols that are not only efficient but also environmentally benign. researchgate.netnih.gov Current research often employs multi-step procedures, sometimes requiring harsh reaction conditions or costly and toxic reagents. derpharmachemica.com

A major focus will be on the discovery and application of novel, reusable catalysts. Heterogeneous catalysts, including nanocatalysts and metal-organic frameworks (MOFs), offer promising advantages such as ease of separation from the reaction mixture and potential for recycling over multiple runs. researchgate.netdoi.org For instance, copper sulfate (B86663) in aqueous media has been shown to be an effective and green catalyst for the synthesis of related benzimidazole-2-thiol derivatives. orgchemres.org The development of such catalytic systems is crucial for making the synthesis of Benzimidazole, 2-(2-thiazolyl)- more sustainable and economically viable for large-scale production.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Method | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Conventional Heating | Well-established, predictable outcomes. | Often requires long reaction times, high energy consumption, and use of volatile organic solvents. | Transition to greener solvents and lower temperatures. |

| Microwave-Assisted | Rapid reaction rates, higher yields, improved purity. mdpi.combepls.com | Requires specialized equipment, potential for localized overheating. | Optimization for scalability and wider substrate scope. |

| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. nih.govresearchgate.net | Can be challenging to optimize for complex multi-component reactions. | Design of new multi-component reactions for diverse derivatives. |

| Heterogeneous Catalysis | Catalyst is easily separated and recycled, improved sustainability. doi.org | Can have lower activity than homogeneous counterparts, potential for leaching. | Development of highly active and stable nanocatalysts and MOFs. |

| Green Chemistry | Use of non-toxic solvents (e.g., water), renewable starting materials, reduced environmental impact. orgchemres.org | Substrate solubility can be an issue in aqueous media. | Exploring new biocompatible catalysts and solvent systems. |

Exploration of New Coordination Architectures and Their Properties

Benzimidazole, 2-(2-thiazolyl)- is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions due to the presence of multiple nitrogen and sulfur donor atoms. nih.govmaynoothuniversity.ie These metal complexes often exhibit enhanced biological and catalytic properties compared to the free ligand. nih.govcore.ac.uk A significant area for future research is the systematic exploration of new coordination architectures involving this ligand.

This involves synthesizing and characterizing complexes with a broader array of transition metals, lanthanides, and actinides. By varying the metal center, ancillary ligands, and reaction conditions, researchers can create a diverse library of coordination compounds with unique geometries, such as trigonal bipyramidal or five-coordinate copper centers. maynoothuniversity.iecore.ac.uk The resulting structures could possess novel electronic, magnetic, optical, and catalytic properties. For example, complexes with paramagnetic metal centers could be investigated for applications in magnetic resonance imaging or as molecular magnets.

Furthermore, the self-assembly of these metal-ligand units into higher-order structures like coordination polymers and metal-organic frameworks (MOFs) is a burgeoning field. These materials can feature porous structures, making them candidates for gas storage, separation, and heterogeneous catalysis. Investigating how the structure of the Benzimidazole, 2-(2-thiazolyl)- ligand influences the topology and properties of the resulting supramolecular assembly is a key research question.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and design of novel Benzimidazole, 2-(2-thiazolyl)- derivatives. researchgate.net Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are already being used to understand the structure-property relationships of these molecules. mdpi.comresearchgate.netnih.gov

Future research will increasingly rely on advanced computational modeling for predictive purposes. Instead of a retrospective analysis of synthesized compounds, computational methods can be used to pre-screen virtual libraries of thousands of potential derivatives for desired properties. nih.gov This in silico screening can predict biological activity against specific targets (like enzymes or receptors), electronic properties for materials applications (such as non-linear optical (NLO) behavior), and the stability of different coordination complexes. researchgate.netnih.gov

For instance, molecular docking can predict how different substituted analogs bind to the active site of a target protein, guiding the synthesis of more potent inhibitors. nih.gov Similarly, computational analysis can help in understanding the conformational preferences of the molecule, which is crucial for its interaction with biological targets or for the design of crystalline materials. researchgate.net The development of more accurate and efficient computational models, potentially incorporating machine learning and artificial intelligence, will be essential to guide synthetic efforts, reducing the time and resources spent on trial-and-error experimentation.

Design of Next-Generation Functional Materials and Catalysts

The unique electronic and structural features of Benzimidazole, 2-(2-thiazolyl)- make it an attractive scaffold for the development of next-generation functional materials and catalysts. doi.org Research has already indicated the potential for its derivatives to be used as non-linear optical (NLO) materials, which have applications in laser technology and optical data storage. nih.gov

A major future direction is the rational design of materials with tailored properties. This involves strategically modifying the core structure with various functional groups to tune its electronic, optical, and self-assembly characteristics. For example, incorporating electron-donating and electron-withdrawing groups can enhance NLO properties. The development of thin films and nanomaterials based on this compound could lead to new electronic devices, sensors, and smart coatings.

In catalysis, metal complexes of Benzimidazole, 2-(2-thiazolyl)- and its derivatives hold significant promise. nih.gov They can act as ligands for metal-based catalysts in a variety of organic transformations. researchgate.net Future work should focus on creating highly efficient and selective catalysts that are also robust and recyclable. Immobilizing these complexes on solid supports, such as polymers or silica, could lead to heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of easy separation and reuse, aligning with the principles of green chemistry. doi.org

Interdisciplinary Research Opportunities for Benzimidazole, 2-(2-thiazolyl)-

The versatility of the Benzimidazole, 2-(2-thiazolyl)- scaffold opens up a wide range of interdisciplinary research opportunities, bridging chemistry, biology, medicine, and materials science. researchgate.net

Medicinal Chemistry: The compound and its derivatives have shown a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anthelmintic properties. wisdomlib.orgresearchgate.netnih.gov Future research will involve collaborations between synthetic chemists and biologists to design and evaluate new therapeutic agents. Elucidating the mechanism of action, for example, how a compound inhibits tubulin polymerization or interacts with specific enzymes, is a critical step that requires an interdisciplinary approach. mdpi.comnih.gov

Agrochemicals: Similar to its use in human and veterinary medicine, this chemical family has potential applications in agriculture as fungicides or other crop protection agents. wisdomlib.org Research in this area requires collaboration with plant scientists and agricultural specialists to test efficacy and environmental impact.

Materials Science and Nanotechnology: The development of sensors, electronic devices, and smart materials from Benzimidazole, 2-(2-thiazolyl)- derivatives necessitates a partnership between chemists, physicists, and engineers. researchgate.net For example, integrating these molecules into nanotechnology-based drug delivery systems could enhance their therapeutic efficacy and reduce side effects.

Biotechnology: The ability of these compounds to interact with biomolecules like DNA and proteins could be harnessed for applications in diagnostics and bio-imaging. nih.gov Designing fluorescently labeled derivatives could enable the visualization of specific cellular processes.

Addressing Research Gaps and Emerging Trends

Despite extensive research, several gaps remain in the understanding and application of Benzimidazole, 2-(2-thiazolyl)-. Addressing these gaps will be central to future work. A primary gap is the frequent lack of detailed mechanistic studies for observed biological activities. nih.gov While many compounds are reported to be active, the precise molecular targets and pathways are often not fully identified.

Another gap lies in the limited exploration of the full chemical space. Research has often focused on a subset of metals for coordination or a narrow range of substituents. A more systematic and broad exploration is needed.

Emerging trends that will shape the future of research in this area include:

Target-Based Drug Design: Moving away from broad screening towards the rational design of molecules for specific biological targets identified through genomic and proteomic studies. researchgate.net

Sustainable Chemistry: A continued and intensified focus on green synthetic methods, atom economy, and the use of renewable resources. orgchemres.orgbepls.com

High-Throughput Screening: Utilizing automated systems to rapidly test the biological activity of large libraries of compounds, accelerating the discovery of new leads. researchgate.net

Chemical Biology: Using designed molecules as probes to study complex biological systems, which can, in turn, reveal new therapeutic targets.

By focusing on these future directions, addressing the existing challenges, and embracing interdisciplinary collaboration, the scientific community can unlock the full potential of Benzimidazole, 2-(2-thiazolyl)- as a cornerstone for new technologies and therapies.

Q & A

Troubleshooting Low Yields in Multicomponent Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.